TryR Inhibitory Potency: 7‑Fold Improvement Over the 6‑Methyl Congener
Compound 1c (333306-32-4) inhibits T. brucei TryR with an IC50 of 9.4 µM, which is 7.1‑fold more potent than the 6‑methyl analogue 1b (IC50 67 µM) [1]. Both compounds share identical R2 (CH3), R3 (CO2CH3), and R4 (phenyl) substituents and differ only at the R6 position (Cl vs. CH3) [1]. This demonstrates that the chlorine atom provides a specific advantage over a simple methyl group for target engagement.
| Evidence Dimension | TryR IC50 |
|---|---|
| Target Compound Data | 9.4 µM |
| Comparator Or Baseline | 1b (6-methyl analogue): IC50 67 µM |
| Quantified Difference | 7.1-fold more potent |
| Conditions | T. brucei TryR inhibition assay; Table 1 in reference |
Why This Matters
A chlorine substituent is critical for maintaining clinically relevant potency; switching to a methyl group leads to a near 7‑fold drop in activity.
- [1] Patterson, S.; Alphey, M. S.; Jones, D. C.; et al. J. Med. Chem. 2011, 54 (19), 6514–6530. DOI: 10.1021/jm200312v View Source
